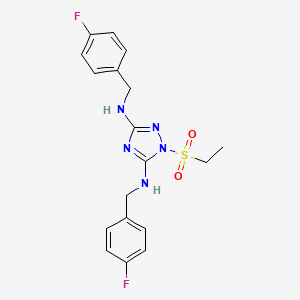
1-(ethylsulfonyl)-N,N'-bis(4-fluorobenzyl)-1H-1,2,4-triazole-3,5-diamine
Overview
Description
1-(Ethylsulfonyl)-N,N’-bis(4-fluorobenzyl)-1H-1,2,4-triazole-3,5-diamine is a synthetic organic compound characterized by its triazole core and multiple functional groups, including ethylsulfonyl and fluorobenzyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(ethylsulfonyl)-N,N’-bis(4-fluorobenzyl)-1H-1,2,4-triazole-3,5-diamine typically involves multiple steps:
Formation of the Triazole Core: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of Ethylsulfonyl Group: The ethylsulfonyl group can be introduced through sulfonation reactions using reagents like ethylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of Fluorobenzyl Groups: The fluorobenzyl groups are typically introduced via nucleophilic substitution reactions using 4-fluorobenzyl halides and the triazole intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(Ethylsulfonyl)-N,N’-bis(4-fluorobenzyl)-1H-1,2,4-triazole-3,5-diamine can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The triazole ring and fluorobenzyl groups can be reduced under specific conditions.
Substitution: The fluorine atoms on the benzyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Reduced triazole and benzyl derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
1-(Ethylsulfonyl)-N,N’-bis(4-fluorobenzyl)-1H-1,2,4-triazole-3,5-diamine has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the development of novel polymers and materials with unique properties.
Industrial Chemistry: Employed as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(ethylsulfonyl)-N,N’-bis(4-fluorobenzyl)-1H-1,2,4-triazole-3,5-diamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethylsulfonyl and fluorobenzyl groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(Methylsulfonyl)-N,N’-bis(4-fluorobenzyl)-1H-1,2,4-triazole-3,5-diamine
- 1-(Ethylsulfonyl)-N,N’-bis(4-chlorobenzyl)-1H-1,2,4-triazole-3,5-diamine
Uniqueness
1-(Ethylsulfonyl)-N,N’-bis(4-fluorobenzyl)-1H-1,2,4-triazole-3,5-diamine is unique due to the specific combination of ethylsulfonyl and fluorobenzyl groups, which can confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.
Properties
IUPAC Name |
1-ethylsulfonyl-3-N,5-N-bis[(4-fluorophenyl)methyl]-1,2,4-triazole-3,5-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N5O2S/c1-2-28(26,27)25-18(22-12-14-5-9-16(20)10-6-14)23-17(24-25)21-11-13-3-7-15(19)8-4-13/h3-10H,2,11-12H2,1H3,(H2,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWDVRLYRZDHKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1C(=NC(=N1)NCC2=CC=C(C=C2)F)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,8-dimethyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B4214169.png)
![2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4214181.png)
![2-[(4-biphenylylmethyl)amino]-2-(hydroxymethyl)-1,3-propanediol hydrochloride](/img/structure/B4214190.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-phenyl-2-propyn-1-amine hydrochloride](/img/structure/B4214191.png)

![ethyl 4-[N-[(4-ethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)glycyl]-1-piperazinecarboxylate](/img/structure/B4214196.png)

![4-(morpholin-4-yl)-N-[4-(morpholin-4-ylmethyl)phenyl]-3-nitrobenzamide](/img/structure/B4214204.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-phenylbutanamide](/img/structure/B4214211.png)
![1-[5-(Benzylamino)-3-(pyridin-3-YL)-1H-1,2,4-triazol-1-YL]-2-phenylethan-1-one](/img/structure/B4214218.png)
![N-(4-{[(4-cyclohexylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B4214231.png)
![1-[(4-bromophenyl)sulfonyl]-N-phenyl-3-piperidinecarboxamide](/img/structure/B4214244.png)
![2-[4-(1-adamantyl)-N-methylsulfonylanilino]-N-(3-ethoxypropyl)acetamide](/img/structure/B4214250.png)

